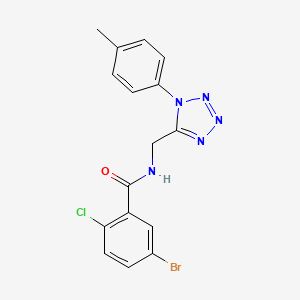
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole-based amide that has shown promising results in various studies, including its use in cancer treatment, neuroprotection, and anti-inflammatory effects.
Scientific Research Applications
Synthesis and Chemical Properties
Research on derivatives of 1,2,4-triazoles, including studies on their synthesis and chemical reactions, provides foundational knowledge applicable to "N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide." For example, the formation of n-α-diazoacetylureas through the reaction of derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide with phenyl isocyanate and phenyl isothiocyanate highlights the reactivity of the 4-carboxamide fragment, leading to derivatives of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea correspondingly (Akat'ev et al., 1992). Such reactions may be relevant for the functional modification of the compound .
Biological Activities
The study of 1,2,4-triazole thioether derivatives synthesized by introducing benzylsulfanylethyl groups in the 5-position of the heterocycle shows that alkylation of the thiol group provides additional pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments. These compounds were evaluated for anti-tumor activity and their effect on the methylation level of tumor DNA, demonstrating the potential therapeutic applications of triazole derivatives (Hovsepyan et al., 2018).
Synthesis of Biologically Active Compounds
Another study focuses on the synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate acids salts. This research illustrates the versatility of 1,2,4-triazole derivatives as precursors for the development of new drugs, which could also apply to the synthesis and potential biological applications of "this compound" (Safonov et al., 2017).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-17-8-12(15-16-17)13(19)14-5-2-10(3-6-18)11-4-7-20-9-11/h4,7-10,18H,2-3,5-6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOSJYRIVBLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)
![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)

![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)





